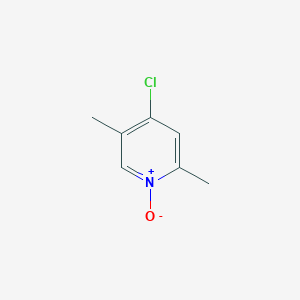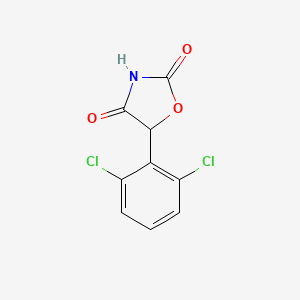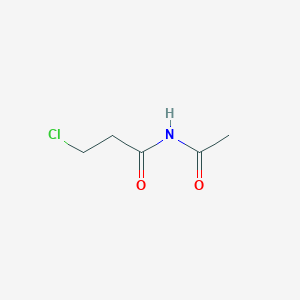
N-acetyl-3-chloropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-3-chloropropanamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of propionamide, where the acetyl group is attached to the nitrogen atom, and a chlorine atom is attached to the third carbon of the propionamide chain
准备方法
Synthetic Routes and Reaction Conditions
N-acetyl-3-chloropropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropionyl chloride with acetamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Another method involves the acetylation of 3-chloropropionamide using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
化学反应分析
Types of Reactions
N-acetyl-3-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base, resulting in the formation of N-acetylpropionamide and hydrochloric acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-acetyl-3-aminopropionamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild to moderate conditions.
Hydrolysis: Water and a base such as sodium hydroxide are used, and the reaction is usually carried out at elevated temperatures.
Reduction: Lithium aluminum hydride is a common reducing agent, and the reaction is typically conducted under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: N-acetylpropionamide and hydrochloric acid.
Reduction: N-acetyl-3-aminopropionamide.
科学研究应用
N-acetyl-3-chloropropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of N-acetyl-3-chloropropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of protein function and gene expression.
相似化合物的比较
Similar Compounds
N-benzyl-3-chloropropionamide: Similar in structure but with a benzyl group instead of an acetyl group. It is known for its anticonvulsant activity.
3-chloropropionamide: Lacks the acetyl group and is used as an intermediate in organic synthesis.
N-acetyl-3-aminopropionamide: A reduction product of N-acetyl-3-chloropropanamide with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C5H8ClNO2 |
|---|---|
分子量 |
149.57 g/mol |
IUPAC 名称 |
N-acetyl-3-chloropropanamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)7-5(9)2-3-6/h2-3H2,1H3,(H,7,8,9) |
InChI 键 |
HGZQHOYSKVAMPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=O)CCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
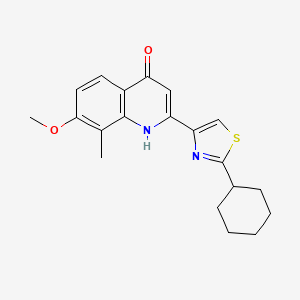
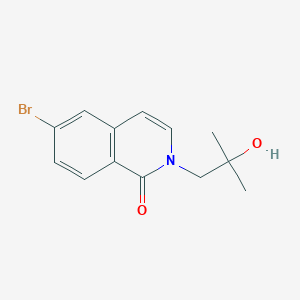
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
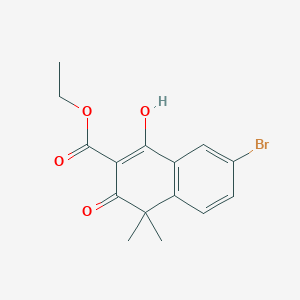
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)

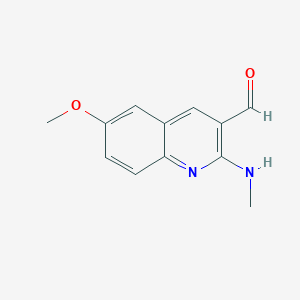
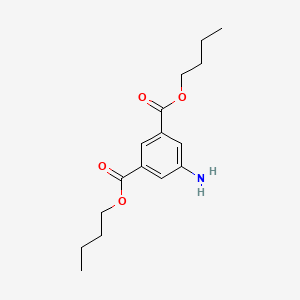
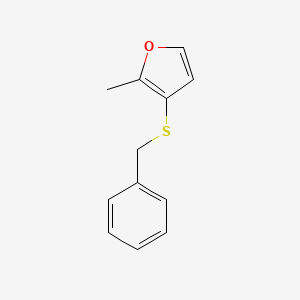
![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)

![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
